molecular formula C24H20N2O2 B11477306 N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11477306
M. Wt: 368.4 g/mol
InChI Key: XGJSOLUNAGFUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a dibenzo[b,d]furan moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the dibenzo[b,d]furan core, which can be synthesized through the cyclization of biphenyl derivatives. The indole moiety is then introduced via a condensation reaction with appropriate indole precursors. The final step involves the formation of the carboxamide linkage through an amide coupling reaction, often facilitated by coupling agents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the time and cost associated with manual synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: Shares the dibenzo[b,d]furan core but lacks the indole and carboxamide functionalities.

    Indole-2-carboxamide: Contains the indole and carboxamide groups but lacks the dibenzo[b,d]furan moiety.

    N-[2-(dibenzo[b,d]thiophene-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide: Similar structure with a thiophene ring instead of the furan ring.

Uniqueness

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is unique due to its combination of the dibenzo[b,d]furan and indole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H20N2O2/c1-26-20-8-4-2-6-17(20)15-21(26)24(27)25-13-12-16-10-11-23-19(14-16)18-7-3-5-9-22(18)28-23/h2-11,14-15H,12-13H2,1H3,(H,25,27)

InChI Key

XGJSOLUNAGFUSK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCC3=CC4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.